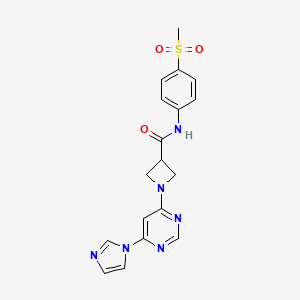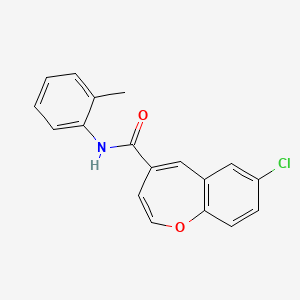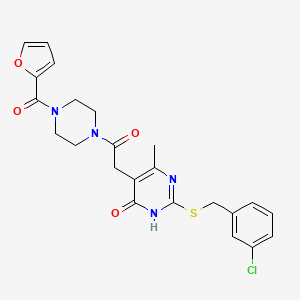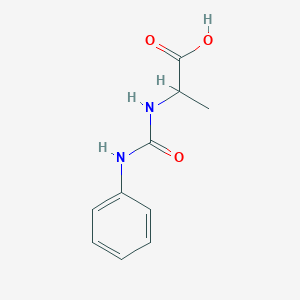
N-(Anilinocarbonyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Anilinocarbonyl)alanine: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.219 g/mol It is a derivative of alanine, an amino acid, and features an anilinocarbonyl group attached to the nitrogen atom of the alanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidomalonate Synthesis: One of the methods for synthesizing N-(Anilinocarbonyl)alanine involves the amidomalonate synthesis. This process begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Anilinocarbonyl)alanine can undergo oxidation reactions, where the anilinocarbonyl group may be oxidized to form various products.
Reduction: The compound can also undergo reduction reactions, where the carbonyl group can be reduced to an alcohol.
Substitution: this compound can participate in substitution reactions, where the anilinocarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Anilinocarbonyl)alanine is used in the structural modification of natural products to improve their solubility and activity. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine: It can be used to design new pharmaceuticals with improved pharmacological properties .
Industry: this compound is used in the production of various industrial chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of N-(Anilinocarbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
- N-Acetyl-DL-Alanine
- N-Chloroacetyl-L-Alanine
- N-Benzoyl-D-Alanine
- N-Benzoyl-L-Alanine
- N-Phenylacetylalanine
- N-Cyclohexyl-Beta-Alanine
- N-Methyl-L-Alanine
- N-Benzylsulfonylalanine
- N-(Anilinocarbonyl)aspartic acid
Comparison: N-(Anilinocarbonyl)alanine is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical properties compared to other similar compounds. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of the alanine backbone allows for incorporation into peptides and proteins, making it valuable for biological and medical research.
Eigenschaften
IUPAC Name |
2-(phenylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIUEMANOAFYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
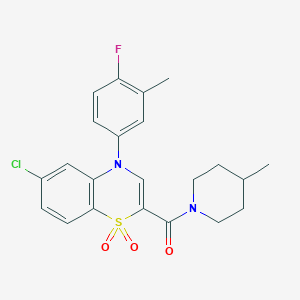
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)

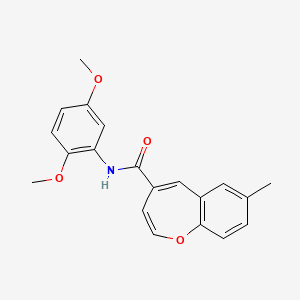
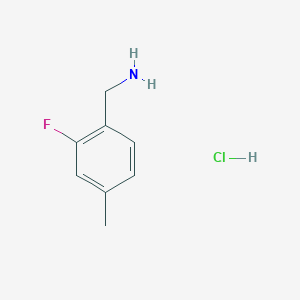
![2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2954029.png)


![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2954034.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2954038.png)
